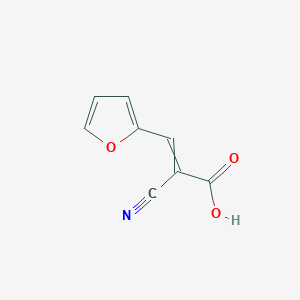

2-Cyano-3-(furan-2-yl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6332-92-9 |

|---|---|

Molecular Formula |

C8H5NO3 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(Z)-2-cyano-3-(furan-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H5NO3/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4- |

InChI Key |

ZQEYJNCEFQYAPJ-XQRVVYSFSA-N |

SMILES |

C1=COC(=C1)C=C(C#N)C(=O)O |

Isomeric SMILES |

C1=COC(=C1)/C=C(/C#N)\C(=O)O |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 3 Furan 2 Yl Prop 2 Enoic Acid

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation stands as the most direct and widely employed method for synthesizing 2-Cyano-3-(furan-2-yl)prop-2-enoic acid and its derivatives. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.

Reaction of Furfural (B47365) with Cyanoacetic Acid Precursors

The core of this synthetic approach is the reaction between furfural (furan-2-carbaldehyde) and an active methylene compound such as cyanoacetic acid or its esters, like ethyl cyanoacetate (B8463686). scielo.brresearchgate.net The reaction results in the formation of a new carbon-carbon double bond, yielding the desired α,β-unsaturated cyano acid or ester framework. The general scheme involves the deprotonation of the active methylene compound by a base, followed by a nucleophilic attack on the carbonyl carbon of furfural and subsequent dehydration.

Catalytic Systems and Reaction Conditions Optimization

A variety of catalytic systems and reaction conditions have been optimized to enhance the yield and efficiency of the Knoevenagel condensation for this specific product. Basic catalysts are essential for this transformation.

Commonly used catalysts include inorganic bases like potassium hydroxide (KOH) and organic bases such as piperidine. scielo.brresearchgate.net Research has shown that using KOH as a catalyst in water under microwave irradiation can produce the Knoevenagel adduct in good yields (65-97%). researchgate.net The optimization of this process involved varying the catalyst concentration and reaction time, with one study finding that a 20 mol% concentration of KOH at 75 °C for 20 minutes under microwave heating significantly improved the yield compared to a non-catalyzed reaction. scielo.brscielo.br

In the pursuit of greener and more sustainable methods, heterogeneous catalysts have been explored. Hydrotalcite materials have been shown to be effective catalysts for the Knoevenagel condensation between furfural and ethyl cyanoacetate under solvent-free conditions. researchgate.netconicet.gov.ar Another sustainable approach utilizes biogenic calcium and barium carbonates, which act as efficient basic heterogeneous catalysts. This system provides excellent yields (71-87%) under solvent-free conditions at 100 °C within one hour. mdpi.com

The table below summarizes various catalytic systems and their corresponding reaction conditions for the synthesis of this compound and its ethyl ester derivative.

| Catalyst | Active Methylene Compound | Solvent | Conditions | Yield | Reference |

| KOH (20 mol%) | Cyanoacetic acid | Water | 75 °C, 20 min, MW | 97% | scielo.br |

| Piperidine (cat.) | Ethyl cyanoacetate | Ethanol | Room Temp, 8 h | Quantitative | researchgate.net |

| Ca:Ba Carbonates | Ethyl cyanoacetate | Solvent-free | 100 °C, 1 h | 87% | mdpi.com |

| Hydrotalcites | Ethyl cyanoacetate | Solvent-free | 80 °C, 10-30 min | High | conicet.gov.ar |

Stereochemical Control in the Synthesis of (2E)/(2Z)-2-Cyano-3-(furan-2-yl)prop-2-enoic Acid

The Knoevenagel condensation can theoretically produce both (2E) and (2Z) stereoisomers. However, the (2E)-isomer is generally the thermodynamically more stable and predominantly formed product. The IUPAC name for the compound associated with CAS Number 73403-29-9 is specifically (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid, indicating its common availability as this isomer. sigmaaldrich.com

Studies have demonstrated high stereoselectivity in this reaction. For instance, the synthesis of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate has been reported with high specificity, and its crystal structure has been confirmed. researchgate.net The use of biogenic carbonates as catalysts has also been noted to provide excellent (E)-selectivity for the resulting acrylonitrile derivatives. mdpi.com The formation of the E-isomer is favored due to the steric hindrance between the furan (B31954) ring and the cyanoacetic acid moiety in the transition state leading to the Z-isomer.

Derivatization from Related Furan-Substituted Precursors

While the Knoevenagel condensation is the most direct route, this compound can also be conceptualized as being derived from other furan-substituted precursors. One such related precursor is 3-(furan-2-yl)propenoic acid. Research has been conducted on the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids using Brønsted or Lewis acids. nih.govmdpi.comnih.gov Although this specific work does not yield the target cyano-substituted compound, it demonstrates a synthetic strategy involving the modification of a similar furan-based scaffold.

Another relevant area of research involves nucleophilic substitution reactions on compounds like 2-cyano-3-methyl-3-(5-X-2-furyl)acrylonitriles. chempap.org In these studies, groups at the 5-position of the furan ring are substituted by secondary amines. This highlights the potential for modifying the furan ring of related acrylonitrile structures, which could be a pathway to synthesize various derivatives of the target molecule.

Furthermore, oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been developed as a method to produce 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones. nih.govmdpi.com This showcases a transformation of a saturated furan-containing chain into an unsaturated one, a strategy that could potentially be adapted for the synthesis of the desired acid.

Emerging Synthetic Strategies and Sustainable Approaches

Recent research has emphasized the development of environmentally benign and sustainable methods for chemical synthesis. For the Knoevenagel condensation of furaldehydes, several green strategies have emerged.

One notable approach is the use of chitosan, a biodegradable polymer derived from crustacean waste, as a heterogeneous organocatalyst. nih.gov This method allows for the solvent-free mechanochemical synthesis of Knoevenagel condensation products from furfural and malononitrile in excellent yields (>85%). The catalyst is recyclable, adding to the sustainability of the process. nih.gov

The use of biogenic carbonates, as mentioned earlier, is another example of a sustainable approach. mdpi.com These naturally sourced catalysts are effective under solvent-free conditions, minimizing waste and the use of hazardous organic solvents.

Solvent choice is another critical aspect of green chemistry. The use of water as a solvent, particularly in combination with microwave irradiation, provides a more environmentally friendly alternative to traditional organic solvents. scielo.brresearchgate.net Additionally, the development of solvent-free reaction conditions, often facilitated by mechanochemistry or the use of solid catalysts like hydrotalcites, represents a significant advancement in the sustainable synthesis of furan derivatives. researchgate.netconicet.gov.ar These emerging strategies align with the principles of green chemistry by reducing energy consumption, minimizing waste, and utilizing renewable resources. frontiersin.org

Chemical Reactivity and Transformation Pathways of 2 Cyano 3 Furan 2 Yl Prop 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The core structure of 2-cyano-3-(furan-2-yl)prop-2-enoic acid contains an electron-deficient C=C double bond, making it susceptible to attack by nucleophiles. This reactivity is the basis for several important transformations.

The double bond in the this compound system is highly activated towards nucleophilic attack, making it an excellent Michael acceptor. This reactivity has been exploited in hydroarylation reactions, which are analogous to Michael additions.

In the presence of strong Brønsted superacids like trifluoromethanesulfonic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃), the molecule can be activated to react with arenes. nih.govmdpi.comresearchgate.net The reaction proceeds via a superelectrophilic activation mechanism, where protonation of the carbonyl and furan (B31954) oxygen atoms generates highly reactive dicationic intermediates. nih.govmdpi.com These intermediates then undergo electrophilic attack by arenes, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.comresearchgate.net This transformation effectively constitutes a hydroarylation across the double bond.

The choice of acid catalyst and reaction conditions can influence the yield of the hydroarylation product. For instance, the reaction of the parent acid with benzene (B151609) using AlCl₃ at room temperature for one hour resulted in a 65% yield of 3-(furan-2-yl)-3-phenylpropanoic acid. nih.gov

Table 1: Examples of Hydroarylation (Michael-type) Reactions.

The furan ring within the molecule is a diene and can participate in Diels-Alder [4+2] cycloaddition reactions. researchgate.net It can react with various dienophiles, particularly under thermal or Lewis acid-catalyzed conditions. While specific studies on the Diels-Alder reactivity of this compound itself are not detailed in the provided search results, the reactivity of the furan moiety is well-established. researchgate.net The presence of the electron-withdrawing substituent on the furan ring can influence the rate and selectivity of such cycloadditions.

Furthermore, the activated double bond, in conjunction with the cyano group, can also potentially act as a dienophile in cycloaddition reactions. The participation of unactivated cyano groups as dienophiles in intramolecular Diels-Alder reactions has been described as a strategy for synthesizing pyridine (B92270) derivatives, highlighting the potential for the cyano group to engage in pericyclic processes. mit.edu

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Like other carboxylic acids, this compound can undergo standard esterification and amidation reactions. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification). The corresponding ethyl ester, ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate, is a known compound whose thermodynamic properties have been studied. isaac-scientific.com This ester can also be synthesized directly via a Knoevenagel condensation between furfural (B47365) and ethyl cyanoacetate (B8463686) in the presence of a base like piperidine. isaac-scientific.com

Amidation can be performed by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. The synthesis of various 2-cyano-3-phenylacrylamides has been accomplished through Knoevenagel condensation of aldehydes with N-substituted 2-cyanoacetamides, demonstrating the formation of the acrylamide (B121943) framework. researchgate.net This suggests that direct amidation of this compound with amines, likely facilitated by coupling agents, is a feasible pathway to produce the corresponding amides.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this molecule, although specific literature detailing this process for this exact compound is scarce. Generally, α,β-unsaturated carboxylic acids can undergo decarboxylation under certain conditions, often requiring heat. The presence of the cyano group might influence the stability of any potential intermediates formed during the reaction.

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be transformed into various other functionalities. researchgate.net It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the cyano group, for instance with lithium aluminum hydride or catalytic hydrogenation, would yield a primary amine.

The cyano group can also participate in cycloaddition reactions. It can act as a 2π component in formal [2+2+2] cycloadditions to construct pyridine rings. mit.edu Additionally, it can serve as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net The versatility of the cyano group allows it to be used as a synthetic handle for further molecular elaboration after initial reactions at the double bond or carboxylic acid moiety have been performed. researchgate.net

Nucleophilic and Electrophilic Transformations of the Nitrile

The nitrile group (-C≡N) in this compound is an electrophilic center susceptible to a variety of transformations. Its reactivity can be modulated by adjacent electron-withdrawing groups, which enhance the electrophilicity of the nitrile carbon. nih.gov

Nucleophilic Transformations:

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions. numberanalytics.com This process typically occurs in two stages: initial conversion to the corresponding amide, followed by further hydrolysis to a carboxylic acid. byjus.comchemistrysteps.com Under acidic conditions, the final product is a dicarboxylic acid, whereas basic hydrolysis yields the salt of the carboxylic acid. byjus.com

Addition of Nucleophiles: The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles. wikipedia.org For instance, organometallic reagents like Grignard reagents can add across the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine.

Electrophilic Transformations:

While the carbon atom of the nitrile is electrophilic, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak nucleophile or base. Protonation of the nitrogen by a strong acid activates the nitrile group toward nucleophilic attack. chemistrysteps.com

Cyclization Reactions Leading to Heterocyclic Systems

The conjugated system of this compound, containing multiple reactive sites, serves as a precursor for the synthesis of various heterocyclic systems. These cyclization reactions often involve the participation of the nitrile, the double bond, and the carboxylic acid functionalities.

Research on analogous α,β-unsaturated cyanoacrylates demonstrates their utility in forming polysubstituted heterocycles. For example, reactions of similar compounds can lead to the formation of furanones, pyridones, and other complex ring systems, suggesting that this compound could undergo similar transformations. Gold-catalyzed cyclizations of related compounds, such as 2-oxo-3-butynoic esters, with various nucleophiles provide an efficient route to substituted 3(2H)-furanones under mild conditions. organic-chemistry.org Similarly, triflic acid can catalyze the cyclization of alkyl allene (B1206475) carboxylates to yield 2-(5H)-furanones. researchgate.net

Table 1: Potential Cyclization Reactions

| Reactant Class | Reagents/Catalysts | Resulting Heterocycle |

|---|---|---|

| Alkyl allene carboxylates | Triflic Acid | 2-(5H)-furanones researchgate.net |

| 2-Oxo-3-butynoic esters | Gold Catalysts | 3(2H)-furanones organic-chemistry.org |

| α,β-acetylenic γ-hydroxy nitriles | Arenecarboxylic acids | 4-cyano-3(2H)-furanones organic-chemistry.org |

Transformations of the Furan Ring System

The furan moiety is an electron-rich aromatic system, making it prone to electrophilic attack and other transformations that can alter its structure. pearson.com

Electrophilic Aromatic Substitution on the Furan Moiety

Furan is significantly more reactive towards electrophiles than benzene. numberanalytics.comchemicalbook.com Electrophilic substitution on the furan ring typically occurs at the C2 (or α) position due to the superior stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. pearson.comchemicalbook.com Since the C2 position in this compound is already substituted, electrophilic attack is expected to occur at the C5 position.

Studies on related 3-(furan-2-yl)propenoic acids have shown that under superelectrophilic activation with Brønsted superacids like triflic acid (TfOH), they can react with arenes. nih.gov These reactions proceed via O,C-diprotonated forms of the furan acids, which act as highly reactive electrophilic species, leading to hydroarylation of the carbon-carbon double bond. nih.gov This highlights the high electrophilic reactivity of the furan system under strongly acidic conditions.

Table 2: Electrophilic Reactions of 3-(furan-2-yl)propenoic Acid Derivatives

| Substrate | Reagent | Acid Catalyst | Product Type | Yield |

|---|---|---|---|---|

| 3-(furan-2-yl)propenoic acid | Benzene | AlCl₃ | 3-phenyl-3-(furan-2-yl)propanoic acid | 65% nih.gov |

| 3-(furan-2-yl)propenoic acid | Benzene | TfOH | 3-phenyl-3-(furan-2-yl)propanoic acid | 32% nih.gov |

| Methyl 3-(furan-2-yl)propenoate | Toluene | TfOH | Methyl 3-(furan-2-yl)-3-(p-tolyl)propanoate | 98% nih.gov |

| Methyl 3-(furan-2-yl)propenoate | Anisole | TfOH | Isomeric mixture of Methyl 3-(furan-2-yl)-3-(methoxyphenyl)propanoate | 93% nih.gov |

Ring-Opening Reactions and Furan Rearrangements

The aromaticity of the furan ring can be overcome under certain conditions, leading to ring-opening or rearrangement reactions. These transformations are valuable for synthesizing acyclic compounds with specific functionalities or for constructing different heterocyclic systems. rsc.org

One significant pathway involves oxidative dearomatization. nih.gov For instance, the oxidation of related 3-(furan-2-yl)propan-1-ones can lead to the formation of 2-ene-1,4,7-triones, which can then undergo subsequent cyclization. nih.gov Another approach involves acid-catalyzed interactions, such as the reaction of 2-(o-aminophenyl)furans with aldehydes, which proceeds through a furan ring-opening/indole ring-closure cascade. researchgate.net Furthermore, cobalt-catalyzed enantioselective ring-opening of 2,5-dihydrofurans using vinylidenes has been demonstrated to produce functionalized acyclic organozinc compounds. nih.gov

Hydrogenation and Reduction of the Furan Ring

The furan ring in this compound can be reduced to the corresponding saturated tetrahydrofuran (B95107) ring through catalytic hydrogenation. This transformation is significant for modifying the electronic and structural properties of the molecule.

The hydrogenation of furan carboxylic acids to tetrahydrofuran carboxylic acids has been successfully achieved using various catalysts. For example, a cinchonidine-modified 5 wt% Pd/Al₂O₃ catalyst has been used for the enantioselective hydrogenation of 2-furoic acid to (S)-Tetrahydrofuran-2-carboxylic acid with high yield, albeit with moderate enantiomeric excess. researchgate.net This suggests that the furan ring of the title compound can be selectively reduced while preserving the carboxylic acid functionality. The choice of catalyst and reaction conditions is crucial to avoid the reduction of other functional groups, such as the nitrile or the carbon-carbon double bond.

Table 3: Catalytic Hydrogenation of Furan Carboxylic Acids

| Substrate | Catalyst | Conditions | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 2-Furoic Acid | 5 wt% Pd/Al₂O₃, Cinchonidine | 30 bar H₂, room temp, 4h | (S)-Tetrahydrofuran-2-carboxylic acid | 95% | 32% researchgate.net |

| Benzofuran-2-carboxylic acid | 5 wt% Pd/Al₂O₃, Cinchonidine | 30 bar H₂, room temp | (S)-2,3-Dihydrobenzofuran-2-carboxylic acid | 29% | 50% researchgate.net |

Advanced Applications of 2 Cyano 3 Furan 2 Yl Prop 2 Enoic Acid As a Core Building Block

Potential in Polymer Chemistry and Advanced Materials Science

Despite the promising chemical structure of 2-Cyano-3-(furan-2-yl)prop-2-enoic acid, which features a reactive vinyl group, a polar cyano group, and a versatile furan (B31954) ring, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific research on its direct application as a monomer for creating functional polymer architectures or in the development of conjugated polymers for optoelectronic applications.

As a Monomer for Functional Polymer Architectures

There is currently no available research detailing the polymerization of this compound to form functional polymer architectures. The scientific community has not published studies exploring its reactivity in various polymerization techniques, such as free-radical, anionic, or cationic polymerization. Consequently, there is a lack of data on the properties of any resulting homopolymers or copolymers, including their molecular weight, thermal stability, solubility, and potential for post-polymerization modification. Without such fundamental research, its role as a building block for creating specialized polymer structures remains theoretical.

Development of Conjugated Polymers for Optoelectronic Applications

Similarly, the investigation into this compound for the development of conjugated polymers for optoelectronic applications is not documented in the existing scientific literature. While the furan ring is a known component in some conjugated materials, and the cyano group can be utilized to tune electronic properties, there are no specific reports on the incorporation of this particular monomer into polymer chains designed for applications in organic solar cells, light-emitting diodes, or transistors. Research on the electronic and photophysical properties of polymers derived from this compound, which would be essential for assessing their suitability for optoelectronic devices, has not been published.

Spectroscopic and Structural Elucidation Methodologies for 2 Cyano 3 Furan 2 Yl Prop 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-cyano-3-(furan-2-yl)prop-2-enoic acid and its derivatives, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are invaluable for unambiguous structure determination.

The ¹H NMR spectrum of a derivative, (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate, provides a close approximation of the chemical shifts and coupling patterns expected for the parent acid. The proton chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid/ester groups, as well as the aromatic furan (B31954) ring.

The protons of the furan ring typically appear as multiplets in the aromatic region of the spectrum. The vinylic proton, being adjacent to the electron-withdrawing cyano and carboxyl groups, is expected to be significantly deshielded and appear as a singlet downfield.

| Proton | Expected Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate researchgate.netnih.gov |

| Furan H | ~6.6 - 7.3 | 6.61 (m), 6.80 (m), 7.28 (m) |

| Vinylic H | ~8.0 | 7.98 (s) |

| Carboxylic Acid H | ~10-13 | N/A |

In the ¹³C NMR spectrum, the carbon atoms of the furan ring, the alkene, the nitrile, and the carbonyl group will exhibit characteristic chemical shifts. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum, typically in the range of 165-185 ppm. The cyano carbon also has a characteristic chemical shift, usually appearing around 115-125 ppm. The olefinic carbons will have distinct shifts, with the carbon atom attached to the furan ring being more shielded than the carbon atom bearing the cyano and carboxyl groups.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165-185 |

| C≡N (Nitrile) | 115-125 |

| Olefinic Carbons | 100-150 |

| Furan Ring Carbons | 110-150 |

Analysis of coupling constants in the ¹H NMR spectrum can provide valuable information about the connectivity of protons. For instance, the coupling between the furan protons can help in assigning their specific positions within the ring.

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the furan ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the vinylic proton signal would show a correlation to the vinylic carbon signal in the HSQC spectrum.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong and characteristic absorption bands for the carboxylic acid, nitrile, and furan ring functionalities.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1725-1700 |

| Nitrile (C≡N) | Stretching | 2260-2240 |

| Alkene (C=C) | Stretching | 1650-1600 |

| Furan Ring (C=C) | Stretching | ~1600, ~1500, ~1400 |

| Furan Ring (C-O) | Stretching | ~1250 |

The broad O-H stretch of the carboxylic acid is a hallmark feature, while the sharp C≡N stretch is also highly diagnostic. The C=O stretching frequency can be influenced by conjugation and hydrogen bonding. The various stretching and bending modes of the furan ring provide a fingerprint region for this heterocyclic moiety.

IR spectroscopy can also provide insights into intermolecular interactions, such as hydrogen bonding. In the solid state, this compound molecules are likely to form dimers through hydrogen bonding between their carboxylic acid groups. This intermolecular hydrogen bonding would lead to a broadening and a shift to lower frequency of the O-H stretching band and a slight shift in the C=O stretching frequency compared to the monomeric form in a dilute solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₈H₅NO₃, the expected exact mass is approximately 163.02 g/mol .

Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. The fragmentation of this ion can provide valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway, leading to a fragment ion at [M - 44]⁺.

Loss of H₂O: Loss of a water molecule from the carboxylic acid group can also occur, resulting in a fragment at [M - 18]⁺.

Cleavage of the furan ring: The furan ring can undergo characteristic fragmentation, leading to smaller fragment ions.

Loss of the cyano group: Cleavage of the cyano group as a radical can lead to a fragment at [M - 26]⁺.

Analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and confirms the presence of the key functional groups. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the molecular formula.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry is a critical tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, which has a molecular formula of C₈H₅NO₃, HRMS can confirm this composition by providing an experimental mass that is within parts per million (ppm) of the theoretical exact mass. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. mdpi.com

The theoretical monoisotopic mass of this compound is 163.02694 Da. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound can be observed as various ions, most commonly the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high resolving power of instruments like the Orbitrap allows for these species to be measured and distinguished from isobaric interferences. mdpi.com

| Ion Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]⁺· (Radical Cation) | C₈H₅NO₃⁺· | 163.02694 |

| [M+H]⁺ (Protonated) | C₈H₆NO₃⁺ | 164.03422 |

| [M-H]⁻ (Deprotonated) | C₈H₄NO₃⁻ | 162.01967 |

| [M+Na]⁺ (Sodium Adduct) | C₈H₅NNaO₃⁺ | 186.01613 |

Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of a molecule, providing valuable structural information. While a detailed fragmentation spectrum for the parent compound is not widely published, the fragmentation behavior can be predicted based on the analysis of its core functional groups and related structures like furanones and other cyanoacrylates. researchgate.netimreblank.ch

Upon collisional activation (e.g., Collision-Induced Dissociation - CID), the molecular ion of this compound would be expected to undergo characteristic losses of small, stable neutral molecules. Key fragmentation processes would likely involve the carboxylic acid, the cyano group, and the furan ring. ed.ac.ukcdnsciencepub.comresearchgate.net Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). The furan ring itself can undergo cleavage, often leading to the loss of carbon monoxide (CO, 28 Da). imreblank.chcdnsciencepub.com

| Fragment m/z | Proposed Neutral Loss | Lost Moiety |

|---|---|---|

| 146 | H₂O | Water |

| 136 | CO | Carbon Monoxide |

| 118 | HCOOH | Formic Acid |

| 91 | HCOOH + HCN | Formic Acid + Hydrogen Cyanide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. While the crystal structure of the parent acid is not available, the detailed structural analysis of its derivative, (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, provides profound insights into the molecular geometry and intermolecular interactions characteristic of this class of compounds. nih.govresearchgate.net

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

The single-crystal X-ray diffraction study of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate reveals its precise molecular dimensions and crystal lattice parameters. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2/n. researchgate.net A notable feature of its structure is the presence of two independent molecules in the asymmetric unit, indicating slight conformational differences in the solid state. researchgate.net The core structure, excluding the ethyl group, is nearly planar, which facilitates electron delocalization across the conjugated system. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₉NO₃ |

| Formula weight | 191.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2/n |

| a (Å) | 4.6611 (2) |

| b (Å) | 19.8907 (9) |

| c (Å) | 20.9081 (9) |

| β (°) | 91.988 (4) |

| Volume (ų) | 1937.28 (15) |

| Z | 8 |

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

The supramolecular architecture of a crystal is governed by intermolecular interactions, primarily hydrogen bonds. In the crystal structure of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, the packing is stabilized by C—H⋯O intermolecular interactions. researchgate.net These interactions link the two independent molecules into centrosymmetric dimers. researchgate.net This specific arrangement is described using graph-set notation as an R²₂(10) ring motif, which is a common and stable packing pattern in molecular crystals. researchgate.netresearchgate.net

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C5A—H5A⋯O2Aⁱ | 0.93 | 2.40 | 3.242 (3) | 151 |

| C5B—H5B⋯O2Bⁱⁱ | 0.93 | 2.46 | 3.320 (3) | 153 |

Symmetry codes: (i) -x+3/2, y, -z+3/2; (ii) -x+1/2, y, -z+3/2

Computational Chemistry and Theoretical Investigations of 2 Cyano 3 Furan 2 Yl Prop 2 Enoic Acid

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the properties of molecules, such as their geometry and energy levels. For 2-Cyano-3-(furan-2-yl)prop-2-enoic acid, DFT is instrumental in understanding its stability, reactivity, and electronic characteristics in the ground state.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For molecules with rotatable bonds, a conformational analysis is performed to find the global energy minimum structure.

Theoretical calculations on the related compound, 2-furanacrylic acid, indicate that the most stable conformation involves a planar arrangement where the acrylic acid side chain is oriented away from the furan (B31954) ring's oxygen atom. doi.org X-ray crystallography data for the closely related derivative, (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, confirms that the core structure is nearly planar. researchgate.net This planarity is a result of the extensive π-conjugation across the furan ring, the double bond, and the cyano and carboxylic acid groups. This extended conjugation is crucial for the molecule's electronic properties. The optimization process using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. doi.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the furan ring acts as an electron-donating group, while the cyano-acrylic acid moiety is a strong electron-accepting group. Consequently, the HOMO is expected to be localized primarily on the furan ring, and the LUMO on the cyano-acrylic acid portion. This spatial separation of frontier orbitals is a hallmark of a donor-π-acceptor system. A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and potential for applications in electronics and photonics. researchgate.net DFT calculations for the parent compound, 2-furanacrylic acid, have determined the HOMO-LUMO energy gap. doi.orgresearchgate.net

Below is a table of representative FMO data calculated for related furan derivatives, illustrating the typical energy ranges.

| Compound Name | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Furanacrylic acid | DFT/B3LYP | -6.45 | -1.96 | 4.49 |

| Protonated 3-(furan-2-yl)propenoic acid | DFT | -10.37 | -7.21 | 3.16 |

| (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | DFT/B3LYP | -6.07 | -2.36 | 3.71 |

This table presents data from computational studies on related molecules to illustrate the principles of FMO theory. Data sourced from references doi.orgresearchgate.netnih.gov.

Electrostatic Potential and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface plots the electrostatic potential experienced by a positive test charge, where different colors represent varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would show a high negative potential around the oxygen atom of the carboxylic acid group and the nitrogen atom of the cyano group, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, making it a likely site for nucleophilic attack or hydrogen bonding. doi.orgresearchgate.net This analysis is crucial for understanding intermolecular interactions and the molecule's role in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study molecules in their electronically excited states. This method is particularly useful for predicting spectroscopic properties and understanding photochemical processes.

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can accurately predict the electronic absorption spectra (UV-Vis) of molecules. The calculations yield the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the primary electronic transition is expected to be a π → π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. A computational study on 2-furanacrylic acid using TD-DFT predicted a maximum absorption wavelength (λmax) of 306 nm, which arises from the HOMO to LUMO transition. doi.orgresearchgate.net Given the extended conjugation and the strong acceptor nature of the cyano group, the λmax for this compound is expected to be red-shifted (occur at a longer wavelength) compared to its parent compound.

Characterization of Intramolecular Charge Transfer (ICT)

The donor-π-acceptor architecture of this compound makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from the HOMO (localized on the furan donor) to the LUMO (localized on the cyano-acrylic acid acceptor). This light-induced redistribution of electron density from one part of the molecule to another is the ICT process.

TD-DFT can characterize this phenomenon by analyzing the nature of the molecular orbitals involved in the electronic transition. The significant spatial separation of the HOMO and LUMO provides strong evidence for a charge-transfer character in the excited state. This ICT property is fundamental to the function of many organic dyes used in solar cells and as fluorescent probes. researchgate.net The efficiency of this charge transfer is a key determinant of the molecule's potential in optoelectronic applications.

Advanced Intermolecular Interaction Analysis in Crystalline State

Computational analysis of the crystalline state of this compound provides profound insights into the non-covalent interactions that govern its solid-state architecture. These investigations are crucial for understanding crystal packing, stability, and potential polymorphism.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified and characterized. nih.gov

For this compound, the key functional groups—carboxylic acid, cyano, and furan ring—dictate the nature of the non-covalent interactions. The dnorm map would likely reveal prominent red spots, indicating contacts shorter than the van der Waals radii, primarily associated with hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), predisposing the molecule to form strong O—H···O or O—H···N hydrogen bonds.

The two-dimensional fingerprint plot, a histogram of distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, provides a quantitative summary of all intermolecular contacts. crystalexplorer.net For this molecule, the plot would be expected to show distinct features corresponding to different interaction types. crystalexplorer.netresearchgate.net The most significant contributions to the crystal packing would likely arise from H···H, O···H, and N···H contacts.

Table 1: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the largest contribution, typical for organic molecules, arising from van der Waals forces. nih.govnih.gov |

| O···H / H···O | ~20-30% | Sharp spikes in the fingerprint plot would indicate strong hydrogen bonds involving the carboxylic acid group. |

| N···H / H···N | ~10-20% | Corresponds to weaker C—H···N hydrogen bonds involving the cyano group and potentially stronger O—H···N bonds. nih.govnih.gov |

| C···H / H···C | ~5-15% | Relates to C—H···π interactions involving the furan ring. nih.gov |

These analyses confirm that the crystal packing is dominated by a combination of strong hydrogen bonding and weaker van der Waals interactions. nih.gov

Quantitative Interaction Energy Calculations (e.g., PIXEL Method, Symmetry-Adapted Perturbation Theory)

To gain a deeper, quantitative understanding of the forces stabilizing the crystal structure, interaction energy calculations are employed. The PIXEL method, for instance, calculates the lattice energy by summing the interaction energies between a central molecule and its neighbors. nih.gov This energy is partitioned into Coulombic, polarization, dispersion, and repulsion components, providing a clear picture of the nature of the stabilizing forces. nih.gov

Table 2: Hypothetical Interaction Energy Breakdown for a Hydrogen-Bonded Dimer of this compound using the PIXEL Method

| Energy Component | Description | Estimated Energy (kJ/mol) |

|---|---|---|

| ECoul (Coulombic) | Electrostatic interactions between charge distributions (e.g., hydrogen bonds). | -40 to -60 |

| EPol (Polarization) | Induction energy from molecular distortion. | -10 to -20 |

| EDisp (Dispersion) | van der Waals / London dispersion forces. | -30 to -50 |

| ERep (Repulsion) | Short-range Pauli repulsion. | +20 to +40 |

| ETot (Total) | Sum of all contributions. | -60 to -80 |

These calculations are critical for ranking the stability of different intermolecular motifs and understanding the hierarchy of interactions that build the final crystal structure. nih.gov

Crystal Energy Landscape and Polymorphism Prediction

Crystal structure prediction (CSP) aims to identify all possible stable crystal packings (polymorphs) of a molecule from its chemical diagram alone. ucr.edu This is achieved by generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies, creating a crystal energy landscape. ucr.edu The landscape plots the relative energy of each putative structure against its density or other geometric parameters.

For a flexible molecule like this compound, CSP would explore different conformations and hydrogen bonding motifs. The landscape would likely feature several low-energy structures clustered together, suggesting a high probability of polymorphism. ucr.edu The experimentally observed form would be expected to reside at or near the global minimum of this landscape. CSP can also identify other plausible polymorphs that might be accessible under different crystallization conditions, which is crucial for pharmaceutical and materials science applications. ucr.edu

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers indispensable tools for mapping the detailed mechanisms of chemical reactions, identifying energetic barriers, and understanding the role of catalysts and intermediates.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a reaction mechanism at a fundamental level, the transition state (TS)—the highest energy point along the reaction pathway—must be located. Computational methods are used to search the potential energy surface for these first-order saddle points. Once a TS structure is optimized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. researchgate.net

Mechanistic Insights into Knoevenagel and Derivatization Reactions

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation. isaac-scientific.comorientjchem.org This reaction involves the base-catalyzed condensation of an aldehyde (furan-2-carbaldehyde) with a compound containing an active methylene (B1212753) group (2-cyanoacetic acid). orientjchem.org

Computational studies can provide a step-by-step elucidation of this mechanism:

Deprotonation: The reaction begins with the abstraction of an acidic α-proton from 2-cyanoacetic acid by a base (e.g., piperidine), forming a resonance-stabilized carbanion (enolate). orientjchem.org

Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbaldehyde. orientjchem.org This step is typically the rate-determining step and leads to the formation of an alkoxide intermediate. orientjchem.org

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or a solvent molecule), yielding a β-hydroxy adduct.

Dehydration: Finally, a subsequent base-catalyzed elimination of a water molecule results in the formation of the C=C double bond, yielding the final product, this compound.

Table 3: Key Steps in the Knoevenagel Condensation for the Synthesis of this compound

| Step | Description | Key Species |

|---|---|---|

| 1 | Base abstracts a proton from 2-cyanoacetic acid. | Carbanion/Enolate |

| 2 | Nucleophilic carbanion attacks furan-2-carbaldehyde. | Alkoxide Intermediate |

| 3 | Protonation of the alkoxide. | β-Hydroxy Adduct |

Computational modeling, through transition state searches and IRC analysis for each of these steps, can provide the activation energies and geometries of all intermediates and transition states. researchgate.net This allows for a detailed understanding of the reaction kinetics and the factors controlling the reaction's efficiency and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules. While extensive MD simulation studies specifically targeting this compound are not widely reported in publicly available literature, the application of this methodology can be discussed based on established principles of computational chemistry and studies on structurally related organic molecules. Such simulations would provide invaluable insights into the conformational dynamics, solvent interactions, and vibrational motions of the molecule, complementing static computational analyses.

An MD simulation of this compound would typically be initiated by defining a simulation box containing one or more molecules of the compound, along with a suitable solvent, often water, to mimic physiological or experimental conditions. The interactions between all atoms in the system are described by a force field, which is a set of parameters and equations that approximate the potential energy of the system.

The simulation proceeds by numerically solving Newton's equations of motion for each atom, yielding a trajectory that describes the position, velocity, and acceleration of all particles over time. Analysis of this trajectory allows for the characterization of various dynamic properties.

Key Insights from Potential MD Simulations:

Conformational Flexibility: A primary application of MD simulations would be to explore the conformational landscape of this compound. While the double bond suggests a degree of planarity, rotations around the single bonds connecting the furan ring and the acrylic acid moiety are possible. MD simulations can reveal the preferred dihedral angles, the energy barriers between different conformations, and the timescale of these conformational changes. This is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Solvent Effects: The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can provide a detailed picture of the solvation shell around the molecule, identifying the number and arrangement of solvent molecules that directly interact with the furan ring's oxygen atom, the cyano group's nitrogen atom, and the carboxylic acid group. The formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules, for instance, can be quantified.

Vibrational Analysis: The atomic motions captured in an MD trajectory can be subjected to Fourier analysis to compute the vibrational spectrum of the molecule. This computationally derived spectrum can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy) to validate the force field parameters and to aid in the assignment of experimental spectral bands to specific molecular motions.

Thermodynamic Properties: By analyzing the fluctuations in energy and volume during an MD simulation, various thermodynamic properties such as the heat capacity and compressibility can be estimated. Furthermore, more advanced simulation techniques can be employed to calculate the free energy of solvation, providing a measure of the molecule's solubility.

Table 1: Hypothetical MD Simulation Data for this compound

| Molecular Region | Average RMSD (Å) | Average RMSF (Å) | Predominant Motion |

|---|---|---|---|

| Furan Ring | 0.35 | 0.25 | Ring pucker |

| Cyano Group | 0.45 | 0.35 | Torsional rotation |

| Carboxylic Acid Group | 0.60 | 0.50 | Torsional rotation and H-bonding with solvent |

Future Perspectives and Emerging Research Avenues for 2 Cyano 3 Furan 2 Yl Prop 2 Enoic Acid

Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Forms

The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, particularly for molecules with potential biological applications. While the catalytic asymmetric synthesis of some furan-based compounds has been explored, specific strategies for 2-Cyano-3-(furan-2-yl)prop-2-enoic acid are yet to be fully developed. bohrium.comresearchgate.netexlibrisgroup.com Future research is expected to focus on organocatalytic and metal-catalyzed approaches to achieve high yields and excellent enantioselectivity.

One promising avenue is the use of chiral catalysts in the Knoevenagel condensation reaction between furan-2-carbaldehyde and a cyanoacetic acid derivative. The development of novel chiral organocatalysts, such as proline derivatives or chiral amines, could provide a metal-free and environmentally benign route to enantiomerically enriched this compound. Additionally, exploring chiral Lewis acid catalysts in this condensation could offer an alternative strategy with high catalytic efficiency.

The successful development of such asymmetric syntheses would not only provide access to enantiomerically pure forms of the target molecule but also open up avenues for investigating their chiroptical properties and stereospecific interactions in biological systems.

Exploration of Novel Catalytic Transformations

The rich chemical functionality of this compound, including the furan (B31954) ring, the electron-deficient alkene, the nitrile group, and the carboxylic acid, makes it a versatile substrate for a wide range of catalytic transformations. Future research will likely focus on harnessing this reactivity to synthesize novel and complex molecular architectures.

One area of interest is the selective hydrogenation of the furan ring or the carbon-carbon double bond. Developing catalysts that can selectively reduce one of these functionalities while leaving the others intact would provide access to a variety of saturated and partially saturated derivatives with potentially new properties. Furthermore, the furan ring can participate in Diels-Alder reactions, opening up possibilities for the synthesis of complex polycyclic compounds. researchgate.net

The nitrile and carboxylic acid groups also offer opportunities for further transformations. For instance, the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions. The carboxylic acid can be converted to esters, amides, or other derivatives, expanding the chemical space accessible from this starting material. The exploration of tandem or cascade reactions initiated by the catalytic transformation of one functional group could lead to the efficient synthesis of complex molecules in a single step.

Expansion into Bio-inspired Materials and Supramolecular Assemblies

Furan-based monomers are increasingly being investigated for the synthesis of bio-based and functional polymers. acs.orgnih.govmdpi.comresearchgate.net The unique structure of this compound makes it a promising candidate for the development of novel bio-inspired materials and supramolecular assemblies.

The presence of both a polymerizable double bond and a furan ring suggests that this molecule could be used as a monomer in various polymerization reactions. For example, it could be incorporated into polymers to introduce specific functionalities or to create materials with tunable properties. The furan moiety can also be utilized in reversible Diels-Alder reactions to create self-healing polymers and recyclable materials. researchgate.netnih.gov

Furthermore, the ability of the carboxylic acid and nitrile groups to participate in hydrogen bonding and other non-covalent interactions makes this compound an interesting building block for the construction of supramolecular assemblies. nih.gov By carefully designing the molecular structure, it may be possible to create self-assembling systems with ordered nanostructures, such as nanofibers, nanotubes, or vesicles, with potential applications in drug delivery, sensing, and catalysis.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

AI algorithms can be trained on existing data for furan-based compounds to predict the properties of new, yet-to-be-synthesized derivatives of this compound. This could enable the rapid screening of large virtual libraries of compounds to identify candidates with desired characteristics, such as specific optical, electronic, or biological properties. For instance, machine learning models could be used to predict the potential of these compounds as inhibitors of specific enzymes or as components of high-performance polymers.

Moreover, AI can assist in the design of optimized synthetic pathways for these compounds. By analyzing vast amounts of reaction data, machine learning algorithms can suggest the most efficient and sustainable routes for the synthesis of target molecules, reducing the time and resources required for experimental work.

Sustainable Chemical Manufacturing and Process Intensification

The production of chemicals from renewable biomass resources is a key aspect of sustainable chemistry. acs.orgbohrium.comkmutnb.ac.th Furfural (B47365), the precursor to this compound, is a platform chemical that can be derived from lignocellulosic biomass. kmutnb.ac.th Future research will focus on developing greener and more efficient processes for the entire manufacturing chain, from the production of furfural to the synthesis of the final product.

This includes the development of more sustainable methods for the synthesis of this compound, such as using biocatalysis or environmentally friendly solvents. acs.orgfrontiersin.orgacs.org Biocatalytic approaches, for example, could offer high selectivity and mild reaction conditions, reducing the environmental impact of the synthesis.

Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, will also play a crucial role. researchgate.netunito.it The use of continuous flow reactors, for instance, can offer better control over reaction parameters, leading to higher yields and purity, while minimizing waste generation. The integration of these sustainable manufacturing principles will be essential for the economically viable and environmentally responsible production of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-cyano-3-(furan-2-yl)prop-2-enoic acid, and how can reaction conditions be systematically optimized?

- Category : Synthesis & Reaction Design

- Answer : The synthesis typically involves a Knoevenagel condensation between furan-2-carbaldehyde and cyanoacetic acid under basic conditions. Key parameters include:

- Catalyst selection : Piperidine or ammonium acetate are common catalysts, with piperidine yielding higher regioselectivity .

- Solvent optimization : Ethanol or toluene are preferred for reflux conditions, balancing polarity and boiling point.

- Temperature control : Maintain 80–100°C to prevent side reactions (e.g., decarboxylation).

Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can structural characterization of this compound be validated using crystallographic and spectroscopic methods?

- Category : Structural Analysis

- Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolve the (E)-configuration of the α,β-unsaturated system. Use SHELXL for refinement .

- Hydrogen-bonding analysis : Identify intermolecular interactions (e.g., O–H···N between carboxylic acid and cyano groups) using graph-set notation .

- Spectroscopic validation : Compare experimental IR (C≡N stretch ~2200 cm⁻¹) and NMR (furan protons at δ 7.2–7.8 ppm) with DFT-calculated spectra .

Q. What experimental methods are suitable for determining thermodynamic properties of this compound?

- Category : Thermodynamic Studies

- Answer :

- Heat capacity : Use adiabatic calorimetry (e.g., TAU-10 calorimeter) in the 78–370 K range to measure . Polynomial fits of experimental data enable calculation of entropy () and enthalpy () .

- Phase transitions : Differential scanning calorimetry (DSC) detects melting points and polymorphic changes.

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict electronic properties, and how can discrepancies with experimental data be resolved?

- Category : Computational Chemistry

- Answer :

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for conjugated systems. Basis sets like 6-311++G(d,p) capture polarization effects .

- Validation : Compare calculated dipole moments and HOMO-LUMO gaps with SCXRD-derived electrostatic potentials and UV-Vis spectra . Discrepancies often arise from solvent effects, requiring implicit solvation models (e.g., PCM) .

Q. What challenges arise in resolving crystallographic disorder or polymorphism in derivatives of this compound?

- Category : Crystallography Challenges

- Answer :

- Disorder in furan rings : Use SHELXD for structure solution and refine occupancy ratios. Apply restraints to bond lengths/angles .

- Polymorphism : Screen solvents (e.g., DMF vs. acetonitrile) to isolate metastable forms. Hydrogen-bonding patterns (e.g., R₂²(8) motifs) influence packing .

Q. How can contradictory data on bioactivity or reactivity be reconciled across studies?

- Category : Data Contradiction Analysis

- Answer :

- Bioactivity variability : Assess purity (HPLC >98%) and stereochemical consistency (via chiral chromatography). Structural analogs (e.g., 3-(furan-2-yl)acrylic acid derivatives) show context-dependent antimicrobial activity .

- Reactivity conflicts : Control trace moisture (affecting hydrolysis of the cyano group) using Karl Fischer titration .

Q. What safety protocols are essential for handling α,β-unsaturated nitriles like this compound?

- Category : Laboratory Safety

- Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces).

- PPE : Nitrile gloves and goggles mitigate skin/eye contact.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Category : Medicinal Chemistry

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.